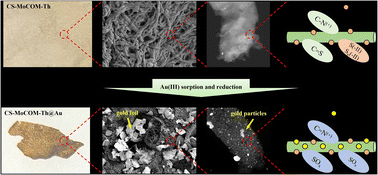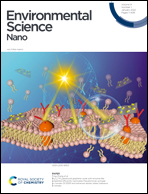Importance of a nano-sized molybdenum composite synthesized using a microwave oven in the sorption enhancement of Au(iii) from the aqueous phase†
Environmental Science: Nano Pub Date: 2023-12-13 DOI: 10.1039/D3EN00651D
Abstract
To significantly enhance the unsatisfactory Au(III) sorption performance (2280 mg g−1) by a material designed in our previous work, we ingeniously fabricated a nano-sized and uniform molybdenum composite (MoCOM) using a household microwave oven; it was embedded in a nanofiber mat by electrospinning technique to synthesize a novel material (CS-MoCOM-Th) for effective Au(III) sorption. After embedding MoCOM, an ultrahigh maximum sorption capacity (4090 mg g−1) of Au(III) at high concentrations and a sorption efficiency at low concentrations by CS-MoCOM-Th (99.59%) were achieved at pH 4.0. Mechanistically, the excellent Au(III) sorption performance was mainly driven by electrostatic attraction by protonated C–N+ groups and coordination interaction with N- or S-containing moieties: C–N, C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) N, C–N+, C
N, C–N+, C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) S, S(−II), and Sn(−II). During sorption, 69.42% of Au(III) was directly reduced to elemental gold on CS-MoCOM-Th, and gold foils precipitated on the nanofiber mat. Notably, excellent sorption selectivity of Au(III) on CS-MoCOM-Th was achieved when heavy metals, including Cu(II), Ni(II), Pb(II), and Zn(II), and noble metal Pt(IV) were co-present at 2 × 10−3 mg mL−1. CS-MoCOM-Th could still sorb 82.15% of Au(III) at 0.01 mg mL−1 after four cycles. Overall, this study highlights that CS-MoCOM-Th is one of the most competitive candidates for Au(III) recovery from the aqueous phase.
S, S(−II), and Sn(−II). During sorption, 69.42% of Au(III) was directly reduced to elemental gold on CS-MoCOM-Th, and gold foils precipitated on the nanofiber mat. Notably, excellent sorption selectivity of Au(III) on CS-MoCOM-Th was achieved when heavy metals, including Cu(II), Ni(II), Pb(II), and Zn(II), and noble metal Pt(IV) were co-present at 2 × 10−3 mg mL−1. CS-MoCOM-Th could still sorb 82.15% of Au(III) at 0.01 mg mL−1 after four cycles. Overall, this study highlights that CS-MoCOM-Th is one of the most competitive candidates for Au(III) recovery from the aqueous phase.


Recommended Literature
- [1] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [2] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [3] Sources of radiation and absorption cells
- [4] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [5] Book Review
- [6] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [7] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [8] Back cover
- [9] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [10] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†

Journal Name:Environmental Science: Nano
Research Products
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 350-03-8
-
CAS no.: 4596-23-0
-
CAS no.: 390-28-3
-
CAS no.: 4202-38-4
-
CAS no.: 3485-62-9
-
CAS no.: 505-66-8









